1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-
Description
This compound is a 2,3-disubstituted 1,4-naphthoquinone derivative featuring a chloro group at position 2 and a 3-(trifluoromethyl)phenylamino substituent at position 2. It is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 3-(trifluoromethyl)aniline, yielding a product with distinct spectroscopic (e.g., NMR, IR) and crystallographic characteristics . Its structural uniqueness lies in the trifluoromethylphenyl moiety, which differentiates it from other 1,4-naphthoquinone analogs.
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-13-14(16(24)12-7-2-1-6-11(12)15(13)23)22-10-5-3-4-9(8-10)17(19,20)21/h1-8,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTVLAQUGNREID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362488 | |
| Record name | 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143586-69-0 | |
| Record name | 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2-chloro-1,4-naphthoquinone in a suitable solvent such as ethanol.
- Adding 3-(trifluoromethyl)aniline to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and amino groups on the naphthoquinone core can participate in nucleophilic and electrophilic substitution reactions.
Redox Reactions: The quinone moiety can undergo reduction to form hydroquinone derivatives.
Condensation Reactions: The compound can react with other amines or carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation: Acidic or basic catalysts can be used to facilitate condensation reactions.
Major Products Formed
Hydroquinone Derivatives: Formed through reduction reactions.
Schiff Bases: Formed through condensation with amines.
Substituted Naphthoquinones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound can inhibit specific enzymes or proteins, disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Key Research Findings
- Structural Uniqueness : The CF₃ group distinguishes the compound in electronic and steric profiles, making it a candidate for studies on structure-activity relationships (SAR) in drug design .
- Thermal Stability : While melting points are unreported for the target compound, analogs with aromatic substituents (e.g., 123–125°C for 3c ) suggest moderate stability, likely influenced by substituent polarity.
Data Tables
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C₁₇H₁₀ClF₃N₂O₂ | 366.72 | 3.8 (est.) |
| 2-Chloro-3-(propylamino)-1,4-naphthoquinone | C₁₃H₁₂ClNO₂ | 253.70 | 2.1 |
| 2-Bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinone | C₁₅H₁₁BrN₂O₂S | 377.23 | 3.5 |
Biological Activity
1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- is a derivative of 1,4-naphthoquinone, notable for its potential biological activities. This compound features a chloro substituent and a trifluoromethyl group that contribute to its unique chemical properties and biological effects. It has been studied for various applications in chemistry, biology, and medicine.
- IUPAC Name : 2-chloro-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
- CAS Number : 143586-69-0
- Molecular Formula : C17H9ClF3N2O2
- Molecular Weight : 363.71 g/mol
The biological activity of this compound is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS). This mechanism can induce oxidative stress in cells, leading to cell death, which is particularly relevant in anticancer therapy. Additionally, the compound may inhibit specific enzymes or proteins, disrupting cellular processes and exhibiting antimicrobial effects .
Anticancer Properties
Research has indicated that 1,4-Naphthalenedione derivatives can exhibit significant anticancer activity. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by increasing ROS levels and disrupting mitochondrial function .
Antimicrobial Activity
This compound has been evaluated for its antibacterial and antifungal properties. A study demonstrated its effectiveness against a range of bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.25 µg/mL |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of 1,4-Naphthalenedione plays a critical role in its biological activity. The following observations have been made regarding the SAR:
- Trifluoromethyl Group : Positioned on the phenyl ring, this group significantly influences the compound's lipophilicity and biological activity.
- Chloro Group : The presence of chlorine enhances cytotoxicity against certain cancer cell lines.
- Positioning Effects : Variations in the position of substituents can alter the compound's effectiveness against different pathogens .
Case Study 1: Anticancer Activity
A study investigated the effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that compounds with both chloro and trifluoromethyl groups exhibited higher cytotoxicity compared to those lacking these substituents. The study concluded that these modifications enhance the potential for developing effective anticancer drugs .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications on the naphthoquinone core significantly impacted antibacterial activity, with certain derivatives outperforming established antibiotics like fluconazole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
